molecular formula C6H4Cl2O3S B146585 2,5-Dichlorobenzenesulfonic acid CAS No. 88-42-6

2,5-Dichlorobenzenesulfonic acid

Cat. No.: B146585
CAS No.: 88-42-6
M. Wt: 227.06 g/mol
InChI Key: LFXZSGVZSSMCMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzenesulfonic acid is typically synthesized by sulfonating 1,4-dichlorobenzene with oleum . The reaction involves the following steps:

    Starting Material: 1,4-Dichlorobenzene.

    Reagent: Oleum (a solution of sulfur trioxide in sulfuric acid).

    Reaction Conditions: The reaction is carried out under controlled temperature and stirring conditions to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzenesulfonic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The sulfonic acid group can be reduced under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products include various substituted benzenesulfonic acids.

    Reduction: Products include reduced forms of the sulfonic acid group.

    Oxidation: Products include oxidized derivatives of the original compound.

Scientific Research Applications

2,5-Dichlorobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzenesulfonic acid involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons (H+) and participate in various chemical reactions. The chlorine atoms can undergo nucleophilic substitution, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzenesulfonic acid
  • 3,5-Dichlorobenzenesulfonic acid
  • 2,6-Dichlorobenzenesulfonic acid

Uniqueness

2,5-Dichlorobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the chlorine atoms and the sulfonic acid group allows for selective reactions that are not possible with other isomers .

Properties

IUPAC Name

2,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXZSGVZSSMCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058967
Record name Benzenesulfonic acid, 2,5-dichloro-
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-42-6
Record name 2,5-Dichlorobenzenesulfonic acid
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Record name 2,5-Dichlorobenzenesulfonic acid
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Record name 2,5-Dichlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-
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Record name Benzenesulfonic acid, 2,5-dichloro-
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Record name 2,5-dichlorobenzenesulphonic acid
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Record name 2,5-DICHLOROBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,5-Dichlorobenzenesulfonic acid behave in the presence of bismuth oxide?

A1: Research shows that sonochemical reaction of this compound with bismuth oxide (Bi2O3) yields a polynuclear bismuth(III) oxido cluster. [] This cluster is specifically characterized as [Bi6O4(OH)4(2,5-DCS)6(H2O)6], where 2,5-DCS represents the deprotonated 2,5-Dichlorobenzenesulfonate ligand. [] This highlights the ability of this compound to act as a ligand in the formation of metal-organic coordination complexes.

Q2: Are there any structural studies available regarding this compound and its hydrates?

A2: While the provided abstracts don't contain specific structural data for the acid itself, there's mention of infrared spectroscopic studies on this compound trihydrate. [] This suggests that researchers have investigated the hydrogen bonding patterns and structural features of this hydrated form. Further exploration of the cited study would reveal more detailed spectroscopic data.

Q3: Can you elaborate on the broader context of using sulfonic acids like this compound in materials chemistry?

A3: Sulfonic acids, including this compound, play a crucial role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. [] The sulfonate group (-SO3−) can act as a bridging ligand, connecting metal centers to create diverse network structures. [] The properties of these resulting materials can be fine-tuned by modifying the sulfonate anion, as demonstrated in research using various substituted benzenesulfonic acids. [] This highlights the potential of this compound and its derivatives in the development of new functional materials.

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